REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([Br:9])=[CH:4][N:3]=1.[NH3:10]>>[Br:9][C:5]1[C:6]([NH2:10])=[N:7][C:2]([Cl:1])=[N:3][CH:4]=1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)Br
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept below 10° C
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled again to rt
|
Type
|
STIRRING
|
Details
|
stirred for 55 h
|
Duration
|
55 h
|
Type
|
CONCENTRATION
|
Details
|
It is concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |